Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride
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Overview
Description
Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride is a complex organic compound that features a cyclohexanone core substituted with two dibenzylamino groups. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride typically involves the reaction of cyclohexanone with dibenzylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dibenzylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride involves its interaction with specific molecular targets. The dibenzylamino groups can interact with various enzymes and receptors, potentially modulating their activity. The cyclohexanone core may also play a role in the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group.
Dibenzylamine: Contains the dibenzylamino functional group but lacks the cyclohexanone core.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride is unique due to its combination of a cyclohexanone core with two dibenzylamino groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
6333-30-8 |
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Molecular Formula |
C36H41ClN2O |
Molecular Weight |
553.2 g/mol |
IUPAC Name |
2,6-bis[(dibenzylamino)methyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C36H40N2O.ClH/c39-36-34(28-37(24-30-14-5-1-6-15-30)25-31-16-7-2-8-17-31)22-13-23-35(36)29-38(26-32-18-9-3-10-19-32)27-33-20-11-4-12-21-33;/h1-12,14-21,34-35H,13,22-29H2;1H |
InChI Key |
ZPZCMRZHPQFCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)CN(CC4=CC=CC=C4)CC5=CC=CC=C5.Cl |
Origin of Product |
United States |
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